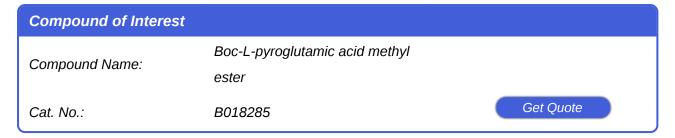


Characterization of N-tert-Butoxycarbonyl-Lpyroglutamic Acid Methyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester is a pivotal chiral building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and peptidomimetics. Its protected amino acid structure makes it a valuable intermediate in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its characterization, including its synthesis, physical and chemical properties, and the analytical techniques used to confirm its identity and purity.

Chemical and Physical Properties

N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.



Property	Value
CAS Number	108963-96-8
Molecular Formula	C11H17NO5
Molecular Weight	243.26 g/mol
Melting Point	69-71 °C[1]
Boiling Point	361.6 °C at 760 mmHg[1]
Appearance	White to off-white powder/crystal
Solubility	Soluble in dichloromethane[1]
Optical Rotation	-30.0 to -34.0 deg (c=1, CHCl ₃)
Purity	>98.0% (GC)

Synthesis

A common and efficient method for the synthesis of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester involves a two-step process starting from L-pyroglutamic acid. The first step is the esterification of the carboxylic acid group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

A patented synthetic method highlights the use of L-pyroglutamic acid as the starting material, which is first esterified and then protected to yield the final product with a purity of up to 99.8%. [2]

Experimental Protocol: Synthesis

Step 1: Esterification of L-pyroglutamic acid

- Dissolve L-pyroglutamic acid in methanol.
- Add thionyl chloride as a catalyst.
- The reaction is carried out with stirring.



- Upon completion, sodium bicarbonate is added to neutralize the reaction.
- The resulting product is methyl L-pyroglutamate.[2]

Step 2: Boc-Protection of Methyl L-pyroglutamate

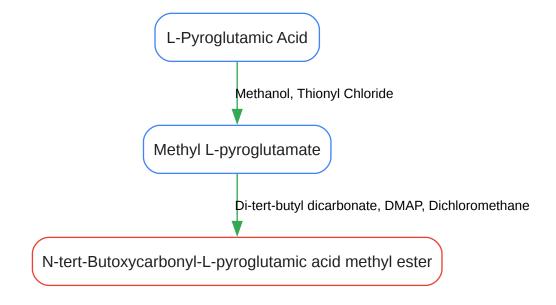
- Dissolve the methyl L-pyroglutamate obtained in the previous step in dichloromethane.
- Add 4-dimethylaminopyridine (DMAP) as a catalyst.
- Add di-tert-butyl dicarbonate (Boc₂O) in portions.
- The reaction is stirred until completion to yield N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester.[2]

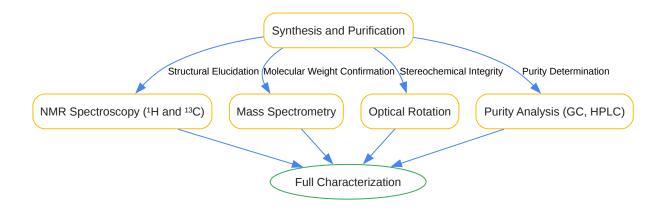
Molecular Structure and Synthetic Pathway

The chemical structure of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester and its synthetic pathway are illustrated below.

Caption: Chemical Structure of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester.







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